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Compound of Interest

Compound Name: Octadecanamide, N-methyl-

CAS No.: 20198-92-9

Cat. No.: B1619118 Get Quote

N-methylstearamide is a long-chain aliphatic secondary amide. Its physical and chemical

properties are dominated by the 18-carbon stearoyl backbone, making it a waxy, lipophilic solid.

The N-methyl group distinguishes it from the primary stearamide (CAS 124-26-5), primarily by

disrupting the hydrogen-bonding network, which is expected to lower its melting point and alter

its solubility profile.

Physicochemical Properties
The following table summarizes the core physicochemical properties of N-methylstearamide. It

is important to note that while the molecular formula and weight are exact, properties like

melting point and solubility are based on established structure-property relationships with

analogous long-chain amides.
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Property Value Source/Rationale

CAS Number 10475-43-1 N/A

Molecular Formula C₁₉H₃₉NO Derived from structure

Molecular Weight 297.52 g/mol Derived from structure

Appearance White to off-white waxy solid
Extrapolated from similar fatty

amides[1]

Melting Point ~85-90 °C (Predicted)

Lower than stearamide (109

°C) due to disrupted H-

bonding[2]

Solubility

Insoluble in water. Soluble in

hot organic solvents like

ethanol, DMSO, and

chlorinated hydrocarbons.

General property of long-chain

fatty amides[3][4]

Spectroscopic Analysis
Accurate spectroscopic analysis is essential for structural confirmation and purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary technique for identifying the

key functional groups. The spectrum of N-methylstearamide is characterized by the presence

of a secondary amide and a long aliphatic chain.

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

~3300 N-H Stretch
Secondary Amide (-

NH)
Strong

2918 & 2850
C-H Asymmetric &

Symmetric Stretch
Methylene (-CH₂) Strong

~1640 C=O Stretch (Amide I) Amide (-C=O) Strong

~1550 N-H Bend (Amide II) Amide (-NH) Strong
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural

information, confirming the connectivity of all atoms in the molecule.[5][6] The primary

challenge in NMR analysis is the compound's limited solubility in common deuterated solvents

at room temperature; gentle warming or use of solvents like deuterated chloroform (CDCl₃) is

recommended.[1]

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~5.5-6.0 Broad singlet 1H N-H
Amide proton,

often broad.

~2.80 Doublet 3H -NH-CH₃

N-methyl group,

split by the N-H

proton.

~2.20 Triplet 2H -CH₂-C=O

Methylene group

alpha to the

carbonyl.

~1.62 Quintet 2H -CH₂-CH₂-C=O

Methylene group

beta to the

carbonyl.

~1.25 Multiplet 28H -(CH₂)₁₄-

Bulk methylene

groups of the

alkyl chain.

0.88 Triplet 3H -CH₂-CH₃

Terminal methyl

group of the alkyl

chain.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~173.5 C=O
Amide carbonyl carbon, highly

deshielded.[6]

~36.0 -CH₂-C=O Alpha-methylene carbon.

~29.7 Bulk -(CH₂)ₙ-
Overlapping signals from the

long alkyl chain.

~26.5 -NH-CH₃ N-methyl carbon.

~22.7 -CH₂-CH₃
Methylene carbon adjacent to

the terminal methyl.

~14.1 -CH₂-CH₃ Terminal methyl carbon.

Part 2: Synthesis and Purification
The most direct and reliable method for synthesizing N-methylstearamide is the reaction of an

activated stearic acid derivative, such as stearoyl chloride, with methylamine. This approach is

favored for its high yield and rapid reaction time compared to the direct amidation of stearic

acid, which requires harsh conditions.[7]

Experimental Protocol: Synthesis via Stearoyl Chloride
This protocol describes a self-validating system where reaction completion can be monitored,

and the product is purified to a high degree.

Causality: Stearoyl chloride is used because the chloride ion is an excellent leaving group,

making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by

methylamine. A base (triethylamine) is required to neutralize the HCl byproduct, driving the

reaction to completion.

Materials:

Stearic acid (high purity)

Thionyl chloride (SOCl₂)
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Methylamine (as a solution in THF or as a gas)

Triethylamine (Et₃N)

Dichloromethane (DCM, anhydrous)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Hexanes

Equipment:

Round-bottom flasks

Reflux condenser with a drying tube

Magnetic stirrer and stir bars

Separatory funnel

Rotary evaporator

Buchner funnel and filter paper

Step-by-Step Methodology:

Part A: Preparation of Stearoyl Chloride

In a round-bottom flask under a nitrogen atmosphere, add stearic acid (1 equivalent).

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be

monitored by the cessation of gas (HCl and SO₂) evolution.
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Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield

crude stearoyl chloride as a yellow oil/solid. This is used immediately in the next step.

Part B: Amidation

Dissolve the crude stearoyl chloride in anhydrous DCM.

In a separate flask, prepare a solution of methylamine (1.2 equivalents) and triethylamine

(1.5 equivalents) in anhydrous DCM.

Cool the methylamine solution to 0 °C in an ice bath.

Add the stearoyl chloride solution dropwise to the cooled methylamine solution with vigorous

stirring.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Part C: Workup and Purification

Transfer the reaction mixture to a separatory funnel.

Wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude N-methylstearamide.

Purification: The primary method for purifying the crude product is recrystallization.[3]

Solvent Selection: Choose a solvent system where the product is soluble when hot but

sparingly soluble at room temperature (e.g., ethanol/water or hexanes).

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the

solution to cool slowly to room temperature, then place in an ice bath to maximize crystal

formation.

Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the

cold recrystallization solvent. Dry the crystals under vacuum.
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Caption: Synthesis and purification workflow for N-methylstearamide.

Part 3: Biological and Metabolic Profile
While stearamide itself is a primary fatty acid amide with roles in cellular signaling, the

introduction of an N-methyl group profoundly impacts its metabolic fate and pharmacokinetic

profile, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[8]

The Role of N-Methylation in Pharmacokinetics
N-methylation is a common strategy in medicinal chemistry to:

Block Metabolism: A methyl group can sterically hinder access to a metabolic site or replace

a metabolically labile proton.

Improve Permeability: Increasing lipophilicity can enhance membrane permeability.

Alter Conformation: The methyl group can lock the molecule into a more biologically active

conformation.[8][9]

Key Metabolic Pathway: N-Demethylation
For N-methyl amides, the primary route of phase I metabolism is N-demethylation, a reaction

catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.[10] This process

involves the oxidation of the methyl group to a carbinol-amide intermediate. This intermediate is

often unstable and rapidly decomposes to yield the corresponding primary amide (stearamide)

and formaldehyde.[11]

Causality: The stability of this carbinol-amide intermediate is a key determinant of the metabolic

rate. Under physiological conditions, the delocalization of the nitrogen lone pair into the amide

carbonyl increases the energy barrier for decomposition. However, this process is well-

documented and represents the major clearance pathway for many N-methylated drugs.[11]
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Understanding this pathway is critical for predicting the in vivo half-life and potential drug-drug

interactions of N-methylstearamide.

N-methylstearamide

Carbinol-amide
Intermediate

 Oxidation 

Stearamide +
Formaldehyde

 Decomposition 

Cytochrome P450
(e.g., CYP3A4) O₂, NADPH

Click to download full resolution via product page

Caption: Primary metabolic pathway of N-methylstearamide via CYP450.

Part 4: Applications and Research Considerations
N-methylstearamide serves as a valuable molecule for researchers in several capacities:

Probing Fatty Acid Amide Signaling: As a close analog of endogenous signaling lipids, it can

be used to investigate the structure-activity relationships of receptors and enzymes involved

in fatty acid amide metabolism and signaling.[12]

Drug Discovery Scaffold: The long alkyl chain provides a lipophilic tail for anchoring within

protein binding pockets, while the N-methyl amide provides a stable, polar head group. Its

metabolic profile makes it a candidate for modification in developing drugs with controlled
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clearance rates. The introduction of nitrogen-containing groups is a cornerstone of

pharmaceutical development.[13]

Formulation Science: Due to its high lipophilicity and poor water solubility, developing

formulations for N-methylstearamide requires strategies such as using organic co-solvents

(ethanol, DMSO), or creating lipid-based delivery systems.[4]

Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for N-methylstearamide is not readily available, data

from related long-chain amides and N-substituted amides should be used to guide handling

procedures.[14][15]

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating

dust.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses, gloves, and a lab coat.

Toxicity: Assumed to have low acute toxicity, similar to related fatty amides. However, it

should be treated as a potentially hazardous chemical until toxicological data is available.

Avoid ingestion, inhalation, and contact with skin and eyes.[16]

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3269159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3269159/
https://www.drugdiscoverytrends.com/chemists-make-strides-to-simplify-drug-design-synthesis/
https://product.lottechem.com/msds_download.do;jsessionid=028BC4D6B354D2552E82DBC3E91D48EB?fileNm=2023-01-13_ANAAHG00176_en.pdf&locale=en
https://labchem-wako.fujifilm.com/sds/W01W0232-3505JGHEEN.pdf
https://www.fishersci.com/store/msds?partNumber=O282925&productDescription=N-ETHYLMALEIMIDE+R+25G&vendorId=VN00033897&countryCode=US&language=en
https://www.benchchem.com/product/b1619118#n-methylstearamide-cas-number-10475-43-1-research-data
https://www.benchchem.com/product/b1619118#n-methylstearamide-cas-number-10475-43-1-research-data
https://www.benchchem.com/product/b1619118#n-methylstearamide-cas-number-10475-43-1-research-data
https://www.benchchem.com/product/b1619118#n-methylstearamide-cas-number-10475-43-1-research-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1619118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

